N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N-methyl-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarb oxamide
- N-(2,2-dimethoxyethyl)-5-(4-methylphenyl)pyrimidin-2-amine
Uniqueness
N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide stands out due to its unique combination of functional groups and the presence of the pyridazine ring
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-11-5-7-12(8-6-11)20-14(21)9-13(23-2)16(19-20)17(22)18-10-15(24-3)25-4/h5-9,15H,10H2,1-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHCFPRHWQCSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC(OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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